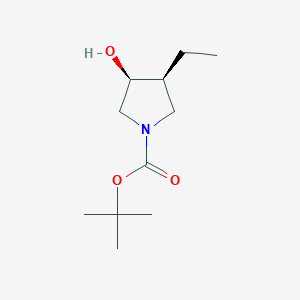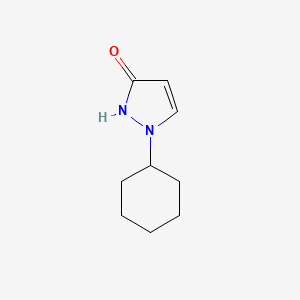
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological and pharmacological activities. This compound features a cyclohexyl group attached to a pyrazolone ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through various methods. One common approach involves the cyclization of cyclohexylhydrazine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst.
- The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance production efficiency.
化学反応の分析
Types of Reactions: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with halogens or other electrophiles can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Pyrazolone derivatives with altered oxidation states.
Reduction: Hydrazine derivatives with potential biological activity.
Substitution: Halogenated pyrazolones with diverse chemical properties.
科学的研究の応用
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one has found applications in various scientific fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. Its cyclohexyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.
類似化合物との比較
1-Phenyl-1,2-dihydro-3H-pyrazol-3-one: Known for its analgesic properties.
1-Methyl-1,2-dihydro-3H-pyrazol-3-one: Exhibits anti-inflammatory activity.
1-Benzyl-1,2-dihydro-3H-pyrazol-3-one: Studied for its antimicrobial effects.
Uniqueness: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and industrial processes.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-cyclohexyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H14N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) |
InChIキー |
XDJCDCSISYCXPC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


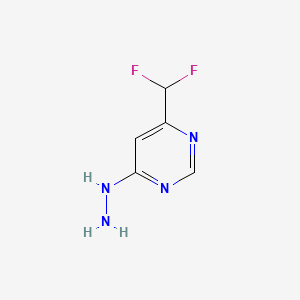
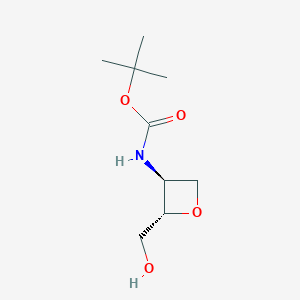
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)
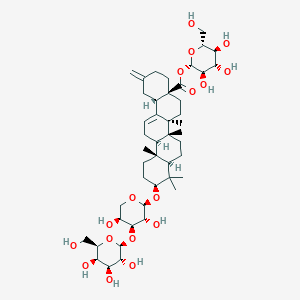



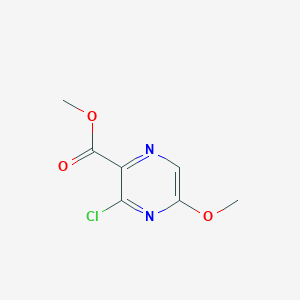
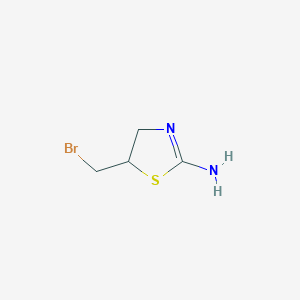

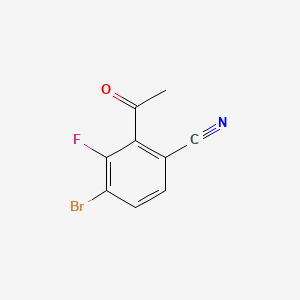
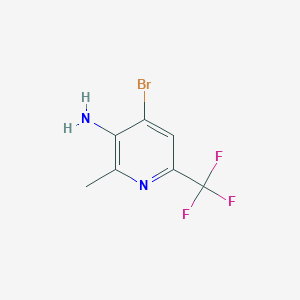
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
